(R)-5-Amino-5-phenylpentanoic acid hydrochloride
Overview
Description
“®-5-Amino-5-phenylpentanoic acid hydrochloride” is likely a compound that contains an amino group (-NH2), a phenyl group (a variant of a benzene ring), and a pentanoic acid group (a five-carbon chain with a carboxylic acid -COOH at one end). The “®” denotes the absolute configuration of the chiral center in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenylpentanoic acid precursor with an amine. The exact method would depend on the specific positions of the functional groups in the target molecule. The reaction would likely require a catalyst or specific conditions such as controlled temperature and pH .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups on the pentanoic acid chain. The presence of the “®” in the name suggests that there is at least one chiral center in the molecule, likely associated with the carbon atom to which the amino group is attached .Chemical Reactions Analysis
As an amino acid, this compound could participate in reactions typical of both amines and carboxylic acids. This includes acid-base reactions, amide formation, and esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of both an amine and a carboxylic acid could result in the formation of a zwitterion, a molecule with both positive and negative charges .Scientific Research Applications
Nonlinear Optical Materials
- Theoretical Insights : Density functional theory (DFT) calculations provided insights into the molecule’s stability and hyperpolarizability .
Dermatology Applications
Hypochlorous acid (HClO) has been investigated for its potential in dermatology. Here’s a relevant application:
- Inflammation Modulation : Increased IL-19 expression is associated with skin conditions like psoriasis and atopic dermatitis. HClO may effectively downregulate IL-19, impacting disease-associated inflammation and tumorigenesis .
Skin Cancer Treatment
(5R)-5-amino-5-phenylpentanoic acid hydrochloride: has implications in skin cancer treatment:
- Melanoma : Melanoma, a highly aggressive skin malignancy, can benefit from innovative treatments. While 5-aminolevulinic acid (5-ALA) is used for skin cancer treatment, its pharmacological limitations call for efficient nanovehicles. LGHCl-based nanocarriers could enhance drug delivery .
Hair Loss Research
Oxidative stress is implicated in hair loss (alopecia). Here’s how LGHCl might play a role:
- Hair Growth Regulation : Human dermal papilla cells (hDPCs) are crucial for hair follicle development. LGHCl could potentially impact hair growth by modulating oxidative stress .
Transdermal Drug Delivery
LGHCl’s structure and penetration routes through the skin make it relevant for transdermal drug delivery. Nanocarriers can promote percutaneous absorption, enhancing drug efficacy .
Emerging Trends
Future trends in LGHCl applications include effects before, during, and after product use. Researchers continue to explore its potential in various fields .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5R)-5-amino-5-phenylpentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,12H2,(H,13,14);1H/t10-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKOCFCSZXBQTK-HNCPQSOCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCCC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Amino-5-phenylpentanoic acid hydrochloride | |
CAS RN |
1810074-59-9 | |
Record name | Benzenepentanoic acid, δ-amino-, hydrochloride (1:1), (δR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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